molecular formula C19H16S3 B057182 Tris(phenylthio)methane CAS No. 4832-52-4

Tris(phenylthio)methane

Cat. No.: B057182
CAS No.: 4832-52-4
M. Wt: 340.5 g/mol
InChI Key: YOQHDHPBEXTHCP-UHFFFAOYSA-N
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Description

Tris(phenylthio)methane, also known as triphenyl trithioorthoformate, is an organic compound with the molecular formula C19H16S3. It is a white to almost white crystalline solid that is soluble in common organic solvents such as ether, chloroform, and dichloromethane. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(phenylthio)methane can be synthesized through the reaction of benzyl chloride with sodium sulfide, followed by the reaction with carbon disulfide. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tris(phenylthio)methane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to thiols.

    Substitution: Nucleophilic substitution reactions can replace the phenylthio groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tris(phenylthio)methane has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including heterocycles and natural products.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological thiols.

    Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.

    Industry: It serves as a precursor for the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Tris(phenylsulfonyl)methane: Similar structure but with sulfonyl groups instead of phenylthio groups.

    Tris(phenylseleno)methane: Contains phenylseleno groups instead of phenylthio groups.

    Tris(phenylphosphino)methane: Contains phenylphosphino groups instead of phenylthio groups.

Uniqueness

Tris(phenylthio)methane is unique due to its specific reactivity and stability conferred by the phenylthio groups. This makes it particularly useful in synthetic organic chemistry for the formation of carbon-sulfur bonds and as a versatile intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

bis(phenylsulfanyl)methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16S3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQHDHPBEXTHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(SC2=CC=CC=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346848
Record name Tris(phenylthio)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4832-52-4
Record name Tris(phenylthio)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(phenylthio)methane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Tris(phenylthio)methane in organic synthesis?

A1: this compound acts as a precursor to tris(phenylthio)methyllithium, a valuable reagent for various synthetic transformations. [, ] This lithium derivative serves as a nucleophilic carboxylating agent for specific carbonyl compounds and alkyl halides, effectively introducing a carboxyl group into the target molecule. [, ]

Q2: How is Tris(phenylthio)methyllithium generated and what are its characteristics?

A2: Tris(phenylthio)methyllithium is typically prepared by reacting this compound with butyllithium. [] This reagent is highly reactive and not isolable; it decomposes above 20°C, forming bis(phenylthio)carbene and lithium phenylthiolate. [] Due to its instability, it's generally prepared in situ and used immediately in subsequent reactions.

Q3: Can you elaborate on the reactivity of Tris(phenylthio)methyllithium and its synthetic applications?

A3: Tris(phenylthio)methyllithium exhibits diverse reactivity. It participates in nucleophilic additions, enabling the homologation of trialkylboranes, a process that increases the carbon chain length. [, ] This reagent also serves as a carbene precursor, offering pathways to unique carbene-mediated transformations. [] For instance, research highlights its application in a one-flask [2+1+2] cyclopentannulation reaction, showcasing its potential in constructing complex cyclic structures. []

Q4: What is the significance of the “thiophilic” addition in the context of Tris(phenylthio)methyllithium?

A4: Research has shown that Tris(phenylthio)methyllithium can be generated through the “thiophilic” addition of phenyllithium to diphenyl trithiocarbonate. [] This unique reactivity underscores the affinity of the anionic carbon center for sulfur atoms, highlighting the intricate interplay of electronic factors governing its reactivity.

Q5: What insights do degradation studies of related compounds like Hexakis(phenylthio)ethane provide about Tris(phenylthio)methyllithium?

A5: Studies on Hexakis(phenylthio)ethane, formed by coupling Tris(phenylthio)methyllithium derivatives, reveal a tendency for C-C bond dissociation upon heating. [] This observation suggests a potential pathway for the decomposition of Tris(phenylthio)methyllithium, leading to the formation of reactive intermediates like tris(arylthio)methyl radicals.

Q6: Can you describe any specific synthetic applications highlighting the utility of this compound?

A6: this compound plays a key role in the stereocontrolled synthesis of β2-amino acids. [] Specifically, the lithium salt of this compound acts as a carboxyl synthetic equivalent, adding to sugar nitro olefins. This addition, followed by the reduction of the nitro group, provides access to polyhydroxylated β-amino acids, highlighting the versatility of this compound in accessing valuable building blocks for complex molecule synthesis. []

Q7: What are the structural characteristics of this compound?

A7: this compound (C19H16S3) possesses a central carbon atom bonded to three phenylthio groups. [] Its molecular weight is 340.56 g/mol. [] While the provided research doesn't explicitly detail spectroscopic data, typical characterization involves NMR spectroscopy to ascertain purity and the absence of impurities like ethyl formate. []

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